molecular formula C10H15IN2O B2814551 1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole CAS No. 1856087-35-8

1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole

Cat. No. B2814551
CAS RN: 1856087-35-8
M. Wt: 306.147
InChI Key: ARRMZRSUJQSNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. In

Scientific Research Applications

1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole has been used in scientific research for a variety of applications. One of the most common applications is as a tool to study the role of the endocannabinoid system in the body. This compound has been shown to bind to the CB1 receptor, which is a key component of the endocannabinoid system. By studying the binding of this compound to the CB1 receptor, researchers can gain insights into the function of the endocannabinoid system and its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole is not fully understood. However, it is known that this compound binds to the CB1 receptor and acts as an agonist. This means that it activates the CB1 receptor and produces effects similar to those produced by the endocannabinoid system.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects. These effects include analgesia, sedation, and hypothermia. Additionally, this compound has been shown to have anxiolytic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of the endocannabinoid system without interference from other receptors. However, one limitation of using this compound is its potential toxicity. Researchers must be careful to use appropriate dosages and take precautions to prevent exposure.

Future Directions

There are many potential future directions for research on 1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole. One direction is the study of the effects of this compound on various diseases, such as chronic pain and anxiety disorders. Additionally, researchers may explore the potential of this compound as a therapeutic agent for these and other diseases. Finally, further research may be conducted to better understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole can be synthesized using various methods. One of the most common methods is the reaction between 1-cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde and methoxymethyl magnesium bromide in the presence of a catalyst. This reaction results in the formation of this compound.

properties

IUPAC Name

1-cyclopentyl-4-iodo-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O/c1-14-7-10-9(11)6-12-13(10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRMZRSUJQSNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1C2CCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.